molecular formula C15H25N3O2 B1344450 Tert-butyl 4-cyano-4-pyrrolidin-1-ylpiperidine-1-carboxylate CAS No. 1119452-74-2

Tert-butyl 4-cyano-4-pyrrolidin-1-ylpiperidine-1-carboxylate

Cat. No.: B1344450
CAS No.: 1119452-74-2
M. Wt: 279.38 g/mol
InChI Key: FWRYMXJQVHVJHC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 4-cyano-4-pyrrolidin-1-ylpiperidine-1-carboxylate is a chemical compound with the molecular formula C15H25N3O2 and a molecular weight of 279.38 g/mol . This compound is known for its unique structure, which includes a tert-butyl ester group, a cyano group, and a pyrrolidine ring attached to a piperidine ring. It is primarily used in scientific research and has various applications in chemistry and biology.

Preparation Methods

The synthesis of tert-butyl 4-cyano-4-pyrrolidin-1-ylpiperidine-1-carboxylate typically involves the reaction of tert-butyl 4-cyano-4-piperidinecarboxylate with pyrrolidine under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like dimethylformamide or tetrahydrofuran . The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Tert-butyl 4-cyano-4-pyrrolidin-1-ylpiperidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide. The oxidation typically targets the cyano group, converting it into a carboxylic acid.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions may reduce the cyano group to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the cyano group or the ester group is replaced by other functional groups.

Scientific Research Applications

Tert-butyl 4-cyano-4-pyrrolidin-1-ylpiperidine-1-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules

    Biology: The compound is used in the study of biological pathways and mechanisms. It can act as a ligand or inhibitor in biochemical assays, helping researchers understand protein-ligand interactions and enzyme activities.

    Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may serve as a lead compound in the development of new drugs targeting specific diseases or conditions.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl 4-cyano-4-pyrrolidin-1-ylpiperidine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to proteins or enzymes, altering their activity and function. For example, it may inhibit enzyme activity by binding to the active site or allosteric site, preventing substrate binding or catalysis. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Tert-butyl 4-cyano-4-pyrrolidin-1-ylpiperidine-1-carboxylate can be compared with other similar compounds, such as:

This compound stands out due to its unique combination of functional groups and rings, providing a balance of reactivity and stability that is valuable in various research and industrial contexts.

Biological Activity

Tert-butyl 4-cyano-4-pyrrolidin-1-ylpiperidine-1-carboxylate is a synthetic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article provides an overview of its synthesis, biological activities, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following structural features:

  • Molecular Formula : C14_{14}H18_{18}N2_{2}O2_{2}
  • Molecular Weight : Approximately 262.35 g/mol
  • Functional Groups : It contains a tert-butyl group, a cyano group, and a pyrrolidine moiety attached to a piperidine backbone.

The stability and low solubility in water of this compound make it suitable for various chemical applications, particularly in organic synthesis and drug development.

Synthesis Pathway

The synthesis of this compound typically involves multi-step organic reactions. The general steps include:

  • Formation of the piperidine core.
  • Introduction of the pyrrolidine and cyano groups.
  • Final carboxylate formation through esterification.

Specific methodologies may vary based on the available reagents and desired yields.

Antimicrobial Activity

Recent studies have indicated that derivatives of piperidine and pyrrolidine structures exhibit significant antimicrobial properties. While specific data on this compound is limited, related compounds have shown promising results against various strains of bacteria, including Mycobacterium tuberculosis.

For instance, some piperidinothiosemicarbazone derivatives demonstrated minimum inhibitory concentrations (MIC) as low as 0.5–4 μg/mL against resistant strains of M. tuberculosis. The selectivity of these compounds towards M. tuberculosis suggests potential for further exploration in treating tuberculosis .

Case Studies

  • Tuberculostatic Activity : A comparative study highlighted that certain piperidinothiosemicarbazone derivatives exhibited tuberculostatic activity with MIC values significantly lower than standard treatments. This indicates that structural modifications in similar compounds could enhance biological activity against resistant strains .
  • Selectivity Studies : Research findings suggest that compounds with similar structural characteristics to this compound can be selectively toxic to M. tuberculosis while showing minimal toxicity to human cells (IC50 > 50 μg/mL), which is crucial for therapeutic applications .

Comparative Analysis with Related Compounds

To better understand the biological activity of this compound, a comparison with structurally related compounds can be insightful:

Compound NameStructural FeaturesNotable Biological Activity
Tert-butyl 4-(phenylamino)piperidine-1-carboxylateContains a phenylamino groupIntermediate in fentanyl synthesis
Tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylateFeatures hydrazine functionalityModerate antibacterial activity
Tert-butyl 4-cyano-4-morpholinopiperidine-1-carboxylateMorpholine ring instead of pyrrolidinePotentially different pharmacological properties

This table illustrates variations in functional groups while maintaining a core piperidine structure, highlighting the unique characteristics of this compound within this class of chemicals.

Properties

IUPAC Name

tert-butyl 4-cyano-4-pyrrolidin-1-ylpiperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H25N3O2/c1-14(2,3)20-13(19)17-10-6-15(12-16,7-11-17)18-8-4-5-9-18/h4-11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWRYMXJQVHVJHC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)(C#N)N2CCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H25N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.